molecular formula C38H50N6O5 B12816396 N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Cat. No.: B12816396
M. Wt: 670.8 g/mol
InChI Key: QWAXKHKRTORLEM-PKPDSSKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saquinavir involves multiple steps, starting from the preparation of key intermediates. One of the methods includes the reaction of (1S, 2S)-(1-benzyl-3-chloro-2-hydroxypropyl) tert-butyl carbamate with methylsulfonyl chloride in the presence of triethylamine and methylbenzene under a nitrogen atmosphere. This intermediate is then subjected to further reactions, including methyl sulfonylation, reaction with metallic acetate, and epoxidation to yield the final product .

Industrial Production Methods: Industrial production of saquinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier transform infrared spectroscopy (FT-IR) for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions: Saquinavir undergoes various chemical reactions, including:

    Oxidation: Saquinavir can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the saquinavir molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the saquinavir molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Saquinavir has a wide range of scientific research applications, including:

Mechanism of Action

Saquinavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the cleavage of polyproteins into functional viral proteins. By binding to the active site of the protease, saquinavir prevents the maturation of viral particles, rendering them non-infectious . This inhibition reduces the viral load in patients and helps manage HIV infection .

Comparison with Similar Compounds

    Ritonavir: Another HIV protease inhibitor often used in combination with saquinavir to enhance its bioavailability.

    Indinavir: Similar in structure and function, used to inhibit HIV protease.

    Nelfinavir: Also an HIV protease inhibitor with a similar mechanism of action.

Uniqueness of Saquinavir: Saquinavir was the first protease inhibitor approved for HIV treatment, marking a significant milestone in antiretroviral therapy. Its unique structure and binding affinity to the HIV protease enzyme set it apart from other inhibitors. Additionally, saquinavir’s combination with ritonavir significantly enhances its bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C38H50N6O5

Molecular Weight

670.8 g/mol

IUPAC Name

N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31?,32-,33+/m0/s1

InChI Key

QWAXKHKRTORLEM-PKPDSSKHSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Origin of Product

United States

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